Cas no 1224944-51-7 (Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate)

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chlorinated pyrimidine ring and a methyl ester functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The chlorine substituent enhances reactivity for further functionalization, while the ester group provides a handle for derivatization via hydrolysis or coupling reactions. Its well-defined chemical properties and stability under standard conditions facilitate its use in multi-step synthetic routes. The compound is particularly useful in medicinal chemistry for constructing fused heterocyclic scaffolds with potential therapeutic applications.
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate structure
1224944-51-7 structure
Product name:Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No:1224944-51-7
MF:C8H6ClN3O2
Molecular Weight:211.6051
MDL:MFCD22551533
CID:1029709

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
    • 4,5-Diaminopicolinic acid
    • AK134796
    • FDJUGKZMZUVEJD-UHFFFAOYSA-N
    • 4271AA
    • FCH2280671
    • ST2413451
    • AX8256563
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-, methyl ester
    • MDL: MFCD22551533
    • インチ: 1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
    • InChIKey: FDJUGKZMZUVEJD-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])N2C(=C(C(=O)OC([H])([H])[H])C([H])=N2)N=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • トポロジー分子極性表面積: 56.5

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYY034-1G
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7 95%
1g
¥ 2,343.00 2023-03-31
abcr
AB441241-1 g
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate; .
1224944-51-7
1g
€242.80 2023-04-22
TRC
M340530-10mg
Methyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
Y1014329-5g
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-chloro-, methyl ester
1224944-51-7 97%
5g
$265 2024-06-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M846641-100mg
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7 98%
100mg
457.20 2021-05-17
Chemenu
CM131209-250mg
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7 95+%
250mg
$62 2021-08-05
TRC
M340530-100mg
Methyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7
100mg
$ 135.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M97860-100mg
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7
100mg
¥186.0 2021-09-04
eNovation Chemicals LLC
D580418-10g
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
1224944-51-7 95%
10g
$1450 2024-08-03
abcr
AB441241-1g
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate; .
1224944-51-7
1g
€141.50 2025-03-19

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 関連文献

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateに関する追加情報

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-51-7): A Comprehensive Overview

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 1224944-51-7, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its versatile structural framework and potential applications in drug development. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold that has been extensively explored for its biological activity, making it a cornerstone in medicinal chemistry.

The structural motif of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of a chloro substituent at the 5-position and a carboxylate ester group at the 3-position introduces unique electronic and steric properties that can be exploited for modulating biological activity. This compound's molecular architecture makes it an attractive candidate for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The pyrazolo[1,5-a]pyrimidine scaffold has been particularly noted for its role in the discovery of compounds with anti-inflammatory, anticancer, and antimicrobial properties. Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is no exception and has been investigated for its potential in various pharmacological contexts.

One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. For instance, studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit kinases, which are enzymes involved in cell signaling pathways. The chloro substituent at the 5-position enhances the electrophilicity of the molecule, allowing it to participate in various chemical reactions that can be harnessed for drug design. Additionally, the carboxylate ester group provides a site for further functionalization, enabling the creation of libraries of analogs with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of large compound libraries to identify promising candidates for drug development. Virtual screening techniques have been employed to dock Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate into binding pockets of target proteins, providing insights into its potential mode of action. These computational studies have complemented experimental efforts by predicting favorable interactions between the compound and biological targets.

In vitro studies have demonstrated that derivatives of this scaffold exhibit significant activity against various disease-causing agents. For example, some analogs have shown promise in inhibiting tyrosine kinases, which are overactive in many cancers. The ability to modulate these kinases without causing severe side effects is a major goal in oncology research. Furthermore, the anti-inflammatory properties of certain pyrazolo[1,5-a]pyrimidine derivatives have been explored in preclinical models, suggesting their potential use in treating chronic inflammatory diseases.

The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and esterification. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, which are crucial for large-scale pharmaceutical applications.

The pharmacokinetic profile of this compound is another area of interest. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary studies have indicated that Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

The regulatory landscape for new drug development is stringent but well-defined, ensuring that only safe and effective agents reach the market. Regulatory agencies require extensive data on a drug's chemical composition, pharmacological activity, toxicology profile, and manufacturing processes before approving it for clinical use. The development pipeline for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is currently focused on generating this essential data through preclinical and clinical trials.

The future prospects for this compound are promising. Ongoing research aims to identify new derivatives with enhanced potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is accelerating the discovery process by enabling high-throughput screening and predictive modeling.

In conclusion, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1224944-51-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential therapeutic applications. Its unique molecular architecture makes it an attractive candidate for further derivatization and optimization. With continued research and development efforts aimed at improving its pharmacological properties and safety profile,< strong>Methyl 5-chloropyrazolo[1...

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